Diethyl 1-amino-2-methylbutylphosphonate
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Overview
Description
Diethyl 1-amino-2-methylbutylphosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and resistance to hydrolysis, making it a valuable component in the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-amino-2-methylbutylphosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and an alkyl halide. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine .
Industrial Production Methods: For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Diethyl 1-amino-2-methylbutylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 1-amino-2-methylbutylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and resistance to hydrolysis make it useful in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of diethyl 1-amino-2-methylbutylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
- Diethyl 1-amino-1-phenylmethylphosphonate
Comparison: Diethyl 1-amino-2-methylbutylphosphonate is unique due to its specific amino and alkyl substituents, which confer distinct chemical and biological properties. Compared to diethyl methylphosphonate and diethyl chloromethylphosphonate, it has enhanced stability and resistance to hydrolysis. Additionally, its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO3P/c1-5-8(4)9(10)14(11,12-6-2)13-7-3/h8-9H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXZADYPHWHTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(N)P(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20459-52-3 |
Source
|
Record name | Diethyl 1-amino-2-methylbutylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020459523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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